Cas no 1367027-44-8 (Tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate)

Tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate
- 1367027-44-8
- EN300-7428261
- Tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate
-
- インチ: 1S/C14H19BrN2O3/c1-13(2,3)20-12(18)17-8-6-14(19,9-17)10-5-4-7-16-11(10)15/h4-5,7,19H,6,8-9H2,1-3H3
- InChIKey: PYSKDCHDXXAMSS-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=CN=1)C1(CN(C(=O)OC(C)(C)C)CC1)O
計算された属性
- せいみつぶんしりょう: 342.05791g/mol
- どういたいしつりょう: 342.05791g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 372
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
Tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7428261-10.0g |
tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate |
1367027-44-8 | 95% | 10.0g |
$4236.0 | 2024-05-24 | |
Enamine | EN300-7428261-0.25g |
tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate |
1367027-44-8 | 95% | 0.25g |
$906.0 | 2024-05-24 | |
Enamine | EN300-7428261-1.0g |
tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate |
1367027-44-8 | 95% | 1.0g |
$986.0 | 2024-05-24 | |
Enamine | EN300-7428261-5.0g |
tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate |
1367027-44-8 | 95% | 5.0g |
$2858.0 | 2024-05-24 | |
Enamine | EN300-7428261-0.1g |
tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate |
1367027-44-8 | 95% | 0.1g |
$867.0 | 2024-05-24 | |
Enamine | EN300-7428261-0.05g |
tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate |
1367027-44-8 | 95% | 0.05g |
$827.0 | 2024-05-24 | |
Enamine | EN300-7428261-2.5g |
tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate |
1367027-44-8 | 95% | 2.5g |
$1931.0 | 2024-05-24 | |
Enamine | EN300-7428261-0.5g |
tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate |
1367027-44-8 | 95% | 0.5g |
$946.0 | 2024-05-24 |
Tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate 関連文献
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
Tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylateに関する追加情報
Introduction to Tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate (CAS No. 1367027-44-8)
Tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate, with the CAS number 1367027-44-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable scaffold for the design of novel therapeutic agents.
The molecular structure of Tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate features a pyrrolidine core appended with a brominated pyridine moiety and a tert-butyl ester group. This unique arrangement of functional groups contributes to its versatility in chemical modifications and biological interactions. The presence of the bromine atom in the pyridine ring enhances its reactivity, allowing for further derivatization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. Tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate has emerged as a key intermediate in the synthesis of compounds that modulate enzyme activity and cellular signaling. Its pyrrolidine scaffold is particularly interesting because it can mimic natural bioactive molecules, thereby facilitating the development of drugs with improved pharmacokinetic properties.
One of the most compelling aspects of this compound is its potential application in oncology research. Studies have demonstrated that derivatives of pyrrolidine-based molecules can inhibit kinases and other enzymes involved in cancer progression. The brominated pyridine moiety in Tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate serves as a handle for further functionalization, enabling researchers to fine-tune the binding affinity and selectivity of their lead compounds.
The tert-butyl ester group provides an additional point of modification, allowing for the introduction of diverse side chains that can enhance solubility or improve metabolic stability. This flexibility makes Tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate an invaluable building block for medicinal chemists seeking to develop next-generation therapeutics.
Recent advancements in computational chemistry have further accelerated the design and optimization of molecules like Tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate. By leveraging machine learning algorithms and molecular docking simulations, researchers can predict the binding modes and potencies of their derivatives with remarkable accuracy. This approach has significantly reduced the time and cost associated with hit identification and lead optimization.
In addition to its applications in oncology, Tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate has shown promise in other therapeutic areas, including neurodegenerative diseases and inflammatory disorders. The ability to modulate key biological pathways with high precision makes this compound a cornerstone in the quest for novel treatments.
The synthesis of Tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate involves multi-step organic transformations that highlight the expertise required in pharmaceutical chemistry. The process typically begins with the preparation of a brominated pyridine precursor, followed by its reaction with a suitable pyrrolidine derivative. The introduction of the tert-butyl ester group is achieved through esterification reactions, which are carefully optimized to ensure high yield and purity.
The quality control of this compound is paramount, given its critical role in drug development. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm its identity and assess its purity. These methods provide detailed insights into the molecular structure and integrity of the compound, ensuring that it meets the stringent requirements for preclinical and clinical studies.
The future prospects for Tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate are vast, driven by ongoing research efforts aimed at uncovering new biological activities and optimizing its pharmacological properties. As our understanding of disease mechanisms continues to evolve, this compound is likely to play an increasingly important role in the development of innovative therapies.
In conclusion, Tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate (CAS No. 1367027-44-8) is a versatile and highly promising compound with significant applications in pharmaceutical research. Its unique structural features and reactivity make it an ideal candidate for further exploration in drug discovery, offering hope for novel treatments across multiple therapeutic areas.
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